N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is a synthetic organic compound characterized by the presence of a brominated phenyl ring, an allyloxy group, and a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine typically involves multiple steps:
Bromination: The starting material, 2-hydroxy-5-methylbenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position of the phenyl ring.
Allylation: The brominated intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to form the allyloxy derivative.
Cyclopropanation: The allyloxy derivative is subjected to cyclopropanation using a suitable cyclopropanating agent like diazomethane or a Simmons-Smith reagent to introduce the cyclopropane ring.
Amination: Finally, the cyclopropanated intermediate is treated with an amine source, such as ammonia or an amine derivative, to form the desired cyclopropanamine compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The allyloxy group can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the allyloxy group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents (e.g., m-CPBA), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Epoxides or other oxygenated derivatives.
Reduction: Dehalogenated or hydrogenated products.
Scientific Research Applications
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent or as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-{[2-chloro-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine: Similar structure with a chlorine atom instead of bromine.
N-{[2-bromo-5-(methoxy)phenyl]methyl}cyclopropanamine: Similar structure with a methoxy group instead of an allyloxy group.
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]ethyl}amine: Similar structure with an ethylamine group instead of a cyclopropanamine group.
Uniqueness
N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine is unique due to the combination of its brominated phenyl ring, allyloxy group, and cyclopropanamine moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-[(2-bromo-5-prop-2-enoxyphenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-2-7-16-12-5-6-13(14)10(8-12)9-15-11-3-4-11/h2,5-6,8,11,15H,1,3-4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWCXKJROJKRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC(=C(C=C1)Br)CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.